BenchChemオンラインストアへようこそ!

Ethyl beta-carboline-3-carboxylate

GABAA receptor pharmacology Radioligand binding assay Benzodiazepine site affinity

β-CCE is the definitive reference standard for partial inverse agonism at the benzodiazepine binding site (Ki=1.1nM). Unlike structurally similar esters (β-CCM, DMCM) that are potent convulsants, β-CCE does not cause convulsions in rodents due to extensive peripheral hydrolysis, yet induces a validated, reproducible anxiety syndrome in non-human primates—making it essential for translational anxiety research. It calibrates receptor efficacy continua (17–85% receptor occupancy for proconvulsant effects), provides bidirectional functional readouts in cerebellar cGMP assays, and exhibits distinct cognitive pharmacology for dissecting learning and memory processes. Substitution with any alternative beta-carboline ester without rigorous re-validation will yield non-comparable experimental outcomes.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 74214-62-3
Cat. No. B1196479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl beta-carboline-3-carboxylate
CAS74214-62-3
Synonyms3-carboethoxy-beta carboline
BC-3-CAEE
beta-carboline-3-carboxylic acid ethyl ester
beta-CCE
ethyl-beta-carboline-3-carboxylate
pyrido(3,4-b)indole-3-carboxylic acid ethyl este
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3
InChIKeyKOVRZNUMIKACTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl beta-carboline-3-carboxylate (β-CCE) for Benzodiazepine Receptor Research: A Core Tool for Inverse Agonist Pharmacological Studies and Anxiety Model Establishment


Ethyl beta-carboline-3-carboxylate (β-CCE), CAS 74214-62-3, is a beta-carboline derivative that functions as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor complex . It was originally isolated from human urine and brain tissue extracts [1] and has become a fundamental research tool for investigating benzodiazepine receptor pharmacology and establishing experimental anxiety paradigms in non-human primates [2]. As a ligand that induces effects functionally opposite to classical benzodiazepines [3], β-CCE occupies a distinct position on the continuum of benzodiazepine receptor efficacy, making it essential for studies examining the full spectrum of receptor modulation.

Why Generic Substitution with Other Beta-Carboline Esters or Inverse Agonists Fails: Beta-Carboline-3-carboxylate Ethyl Ester Exhibits a Unique Intersection of High In Vitro Affinity, Species-Specific Metabolic Lability, and Partial Inverse Agonist Efficacy


Beta-carboline-3-carboxylate esters are not interchangeable due to pronounced differences in convulsant liability, metabolic stability, and in vivo efficacy profiles that are not predictable from in vitro binding affinity alone [1]. While the methyl ester (β-CCM) and dimethoxy derivatives are potent convulsants in rodents, β-CCE does not cause convulsions in rats even at very high doses due to extensive peripheral hydrolysis [2], yet exhibits convulsant activity in squirrel monkeys where plasma degradation is negligible [3]. Furthermore, β-CCE demonstrates a distinct behavioral pharmacology compared to other inverse agonists such as FG-7142 and DMCM, including differential effects on acquisition versus retention of learned behaviors [4] and varying capacities to antagonize ethanol effects [5]. These multidimensional differences in pharmacokinetic and pharmacodynamic properties mean that substitution with a structurally similar beta-carboline or alternative inverse agonist without rigorous re-validation will yield non-comparable experimental outcomes.

Quantitative Differentiation Evidence for Ethyl Beta-Carboline-3-Carboxylate (β-CCE) Relative to Key Pharmacological Comparators


In Vitro Binding Affinity at Benzodiazepine Receptors: β-CCE Ki = 1.1 nM for Displacing [3H]Diazepam

β-CCE demonstrates high-affinity binding to benzodiazepine receptors in vitro, with a Ki value of 1.1 nM for displacing [3H]diazepam from rat brain membrane preparations [1]. This sub-nanomolar affinity establishes β-CCE as a high-potency ligand for benzodiazepine receptor binding studies and positions it among the highest-affinity beta-carboline esters available for experimental use.

GABAA receptor pharmacology Radioligand binding assay Benzodiazepine site affinity Inverse agonist screening

In Vivo Benzodiazepine Receptor Occupancy and Behavioral Efficacy: β-CCE Requires High Receptor Occupancy (17-85%) for Proconvulsant Effects, Contrasting with DMCM (<10%)

In the DBA/2 mouse audiogenic seizure model, β-CCE exhibits proconvulsive effects only at high benzodiazepine receptor occupancy levels of 17-85% [1]. This contrasts sharply with DMCM, which produces proconvulsive actions at very low receptor occupancy of less than 10% [1]. Additionally, β-CCE is differentiated from neutral antagonists Ro 15-1788 and PrCC, which exhibit anticonvulsive rather than proconvulsive effects at comparable high occupancy levels [1].

In vivo receptor occupancy Audiogenic seizure model Proconvulsant efficacy Partial inverse agonist characterization

Species-Dependent Convulsant Liability: β-CCE Does Not Cause Convulsions in Rats Even at High Doses, Unlike Methyl Ester β-CCM Which Is Potently Convulsant

β-CCE does not cause convulsions in rats, even when administered at very high doses, due to rapid peripheral hydrolysis by plasma esterases [1]. In contrast, the methyl ester analog (β-CCM) and the 6,7-dimethoxy-4-ethyl derivative are potent convulsants in rodents [1]. The in vitro plasma degradation rate of β-CCE in rat plasma is substantial, whereas in squirrel monkey plasma, degradation is negligible, and β-CCE potently elicits tonic and clonic convulsions in this species [1]. The in vivo ED50 for inhibiting [3H]flunitrazepam binding in mice is 91 mg/kg intraperitoneally, which is 2-20 fold higher (lower potency) than observed when esterase inhibitors are co-administered [2].

Species-specific pharmacology Convulsant liability Metabolic stability Beta-carboline ester comparison

Pharmacological Distinction from Neutral Antagonist Ro 15-1788: β-CCE and FG 7142 Antagonize Phenobarbital Anticonflict Effects, Whereas Ro 15-1788 Does Not

In rodent conflict models, β-CCE and FG 7142 reverse the anticonflict effect of lorazepam and also antagonize the anticonflict effect of phenobarbital [1]. In contrast, the neutral benzodiazepine receptor antagonist Ro 15-1788 does not antagonize the anticonflict effect of phenobarbital [1]. This differential pharmacology suggests that β-CCE and FG 7142 produce anxiety-like effects either by inducing a conformational change in benzodiazepine receptors that is directly opposite to that induced by benzodiazepines, or by binding to a particular subclass of benzodiazepine receptors not engaged by neutral antagonists [1].

Conflict behavior model Anxiogenic activity Benzodiazepine receptor subtype Inverse agonism

Behavioral Pharmacology Differentiation from Positive Allosteric Modulators: β-CCE Affects Accuracy More Potently Than Response Rate, Whereas Ethanol Is Equipotent on Both Measures

In a repeated acquisition paradigm assessing learning in rats, β-CCE (1-17.8 mg/kg) decreased overall response rate and increased percentage of errors in a dose-dependent manner, but affected accuracy more potently than response rate [1]. This profile was shared with the benzodiazepine agonist flunitrazepam, but contrasted with ethanol, which was equipotent in affecting accuracy and response rate [1]. Regarding memory retention, flunitrazepam and ethanol decreased retention at doses with little effect on acquisition, whereas β-CCE decreased retention and acquisition similarly at the tested doses [1].

Learning and memory Repeated acquisition GABAergic modulation Behavioral pharmacology

Functional Antagonism of Diazepam-Induced cGMP Elevation: β-CCE Exhibits No Intrinsic Effect Alone but Potently Inhibits Diazepam-Stimulated cGMP Increase

β-CCE does not affect cerebellar cyclic GMP levels when administered alone, but when co-administered with diazepam, it significantly inhibits the cGMP upregulation induced by diazepam . This functional antagonism is blocked by Ro 15-1788, confirming that β-CCE acts via benzodiazepine receptors [1]. In a separate study, β-CCE was found to increase basal cerebellar cGMP levels in rats and augment isoniazid-induced cGMP elevation, contrasting with diazepam which blocks isoniazid effects [1]. Co-administration of β-CCE and diazepam cancels each other‘s effects on cGMP elevation after isoniazid [1].

cGMP signaling Cerebellar pharmacology Benzodiazepine antagonism Functional GABAergic assay

Optimal Research and Industrial Application Scenarios for Ethyl Beta-Carboline-3-Carboxylate (β-CCE) Based on Quantified Differentiation Evidence


Establishment of Pharmacologically-Induced Anxiety Models in Non-Human Primates

β-CCE is the reference compound for inducing a validated, reproducible anxiety syndrome in rhesus monkeys. Administration of β-CCE at doses of 50-500 μg/kg elicits dose-related increases in behavioral agitation, plasma cortisol, blood pressure, and heart rate [1], producing a syndrome that closely mimics human anxiety states [2]. This model is blocked by diazepam pretreatment and by the antagonist Ro 15-1788, confirming benzodiazepine receptor mediation [1]. The species-specific metabolic profile of β-CCE makes it particularly suitable for primate studies, where its central inverse agonist effects are fully expressed without the peripheral hydrolysis that limits efficacy in rodents [3].

Calibration of Partial Inverse Agonist Efficacy in Benzodiazepine Receptor Screening Cascades

β-CCE serves as an essential reference standard for establishing the partial inverse agonist region of benzodiazepine receptor efficacy continua. In the DBA/2 mouse audiogenic seizure model, β-CCE requires 17-85% receptor occupancy to produce proconvulsant effects, in contrast to DMCM (<10% occupancy) and anticonvulsant ligands like Ro 15-1788 (17-85% occupancy) [1]. This intermediate efficacy profile enables researchers to calibrate assay systems for detecting graded receptor activation and to benchmark novel compounds against a well-characterized partial inverse agonist. The compound‘s high in vitro affinity (Ki = 1.1 nM) [2] ensures reliable receptor engagement in binding and functional assays.

Functional GABAergic Assay Validation Using cGMP Biochemical Readouts

β-CCE provides a validated positive control for functional antagonism assays measuring cerebellar cGMP levels. The compound does not affect cGMP levels when administered alone but significantly inhibits diazepam-induced cGMP upregulation, an effect blocked by Ro 15-1788 [1]. Alternatively, in isoniazid-challenged models, β-CCE increases basal cGMP and augments isoniazid effects, while co-administration with diazepam produces mutual cancellation [2]. This bidirectional functional readout enables researchers to distinguish inverse agonists from neutral antagonists and validate benzodiazepine receptor-mediated effects in ex vivo tissue preparations.

Investigation of GABAergic Modulation of Learning and Memory Processes

β-CCE is uniquely suited for dissecting the role of benzodiazepine receptor inverse agonism in cognitive function, based on its distinct behavioral pharmacology profile. In repeated acquisition paradigms, β-CCE (1-17.8 mg/kg) affects accuracy more potently than response rate and decreases acquisition and retention similarly, contrasting with ethanol which is equipotent on accuracy and response rate, and flunitrazepam which selectively impairs retention at low doses [1]. This differentiated profile makes β-CCE an essential comparator compound for studies examining how negative allosteric modulation of GABAA receptors influences learning and memory consolidation versus retrieval processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl beta-carboline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.